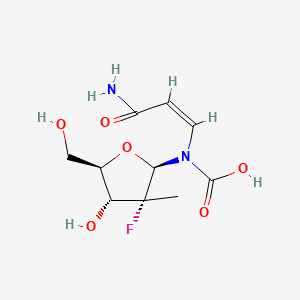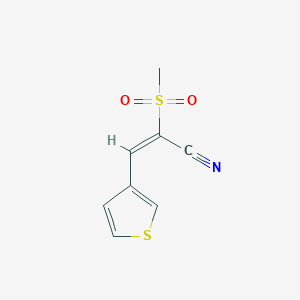
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is an organic compound that features a thiophene ring substituted with a methylsulfonyl group and an acrylonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile typically involves the reaction of thiophene derivatives with appropriate sulfonyl and nitrile reagents. One common method includes the sulfonylation of thiophene followed by the introduction of the acrylonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acrylonitrile moiety. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Ethylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(furan-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(pyridin-3-yl)acrylonitrile
Uniqueness
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity
Propriétés
Formule moléculaire |
C8H7NO2S2 |
|---|---|
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
(E)-2-methylsulfonyl-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8(5-9)4-7-2-3-12-6-7/h2-4,6H,1H3/b8-4+ |
Clé InChI |
SIXOBLQYLIKFRB-XBXARRHUSA-N |
SMILES isomérique |
CS(=O)(=O)/C(=C/C1=CSC=C1)/C#N |
SMILES canonique |
CS(=O)(=O)C(=CC1=CSC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

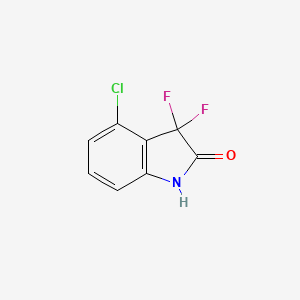
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
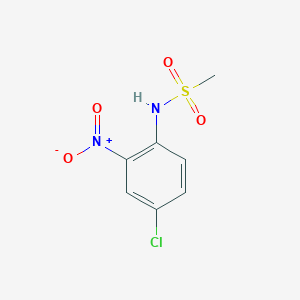
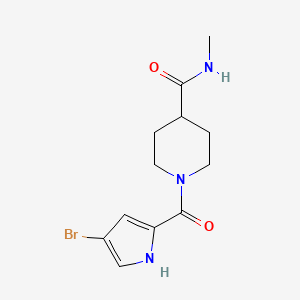
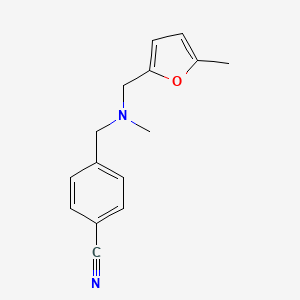
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
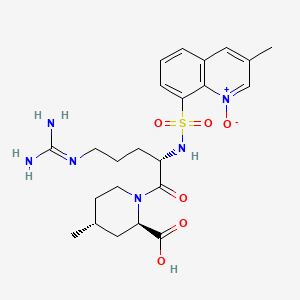
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
